5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide core linked to a substituted phenyl group. The phenyl ring is further modified with a fluorine atom at position 2 and a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety at position 3. Although direct biological data for this compound are absent in the provided evidence, its structural features align with pharmacophores known for enzyme inhibition (e.g., kinases, matrix metalloproteinases) .
Properties
IUPAC Name |
5-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O3/c1-11-23-15-5-3-2-4-13(15)20(27)25(11)12-6-7-14(22)16(10-12)24-19(26)17-8-9-18(21)28-17/h2-10H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANBUWFFZUIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide involves multi-step reactions starting from readily available starting materials. Typically, the synthesis might include halogenation, acylation, and condensation reactions. For instance:
Step 1: : The bromination of furan-2-carboxylic acid.
Step 2: : Introduction of the fluoro group onto the phenyl ring via fluorination.
Step 3: : Formation of the quinazolinone moiety.
Step 4: : Coupling of the fluoro-phenylquinazolinone intermediate with the brominated furan carboxylic acid.
Industrial Production Methods
Industrial-scale production generally mirrors the laboratory synthesis but is optimized for yield, purity, and cost-efficiency. Techniques such as continuous flow synthesis, use of catalysts to lower reaction temperatures, and high-throughput purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinazolinone ring.
Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone structure.
Substitution: : Given the presence of halogen atoms, nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidative reactions might yield hydroxylated quinazolinone derivatives, while reductions could lead to alcohol or amine derivatives. Substitution reactions typically yield various halo-substituted derivatives, modifying the compound's electronic and steric properties.
Scientific Research Applications
5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: : As a molecular probe to study enzyme interactions and protein binding.
Medicine: : Potential use in drug development for targeting specific diseases, particularly those involving kinases or other signaling pathways.
Industry: : Employed in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary based on its application. In biological contexts, it often targets specific enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety is particularly known for its ability to interact with ATP-binding sites in kinases, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Structural and Functional Analysis
- Target vs. N-(4-Acetylphenyl)-5-Sulfamoylfuran-2-Carboxamide : The sulfamoyl group in ’s compound enhances solubility and MMP-13 binding, while the acetylphenyl group may limit membrane permeability. In contrast, the target’s quinazolinone and fluorine substituents likely improve kinase selectivity but increase molecular weight (~450 vs.
- Target vs. Triazolopyridazine Analogs : The triazolopyridazine group in introduces a nitrogen-rich heterocycle, which could enhance hydrogen bonding with targets like nucleic acids or proteases. However, the absence of a quinazolinone or fluorine reduces structural overlap with the target compound .
- Target vs. 1,4-Dihydropyridines : Dihydropyridines (e.g., AZ257) are classically associated with calcium channel modulation. The furan and carboxamide groups in AZ257 suggest divergent targeting compared to the quinazolinone-focused pharmacophore of the target compound .
- Target vs. Oxadiazole-Linked Compounds : The oxadiazole ring in and serves as a bioisostere for ester or amide groups, improving metabolic stability. However, these analogs lack the fluorine and quinazolinone substituents, which are critical for the target’s hypothesized kinase interaction .
Biological Activity
5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan ring fused with a quinazoline derivative. The molecular formula is , and it has a molecular weight of 427.4 g/mol. Its structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. For instance, research indicates that quinazoline derivatives exhibit significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, the compound showed an IC50 value of approximately 2.09 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like acetazolamide .
2. Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes and a target for certain antitumor therapies. The derivative exhibited strong CA inhibitory activity, comparable to established sulfonamide inhibitors .
The mechanisms through which 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide exerts its biological effects are primarily attributed to:
- Enzyme Inhibition : The ability to inhibit carbonic anhydrase suggests a role in regulating pH balance within tumor microenvironments.
- Cell Cycle Arrest : Studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of similar quinazoline derivatives where researchers found that modifications in the chemical structure significantly impacted their biological activity. For example, compounds with specific substituents demonstrated enhanced potency against certain cancer cell lines .
Safety and Toxicity
The acute toxicity profile of quinazoline derivatives has been assessed using standard OECD guidelines. Results indicated low toxicity levels with no significant adverse effects observed in animal models subjected to these compounds . This safety profile is crucial for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
